HCV-IN-3

Allosteric regulation NS3 protease-helicase interface Conformational stabilization

Researchers studying interdomain communication in HCV NS3/4A require tools that distinguish allosteric regulation from active-site inhibition. HCV-IN-3 is a defined allosteric inhibitor that binds the protease-helicase interface, enabling precise dissection of conformational dynamics. Sourcing this probe ensures experimental integrity, as standard active-site inhibitors cannot substitute for its unique mechanism. - Mechanism: Stabilizes an inactive full-length NS3/4A conformation; does not inhibit the isolated protease domain (PD IC50: 54% inhibition at 1000 μM). - Application: Validated negative control in replicon assays (EC50 = Inactive) and a benchmark for FBDD campaigns (Kd = 29 μM, LE = 0.38). - Structural Tool: Co-crystal structure available (PDB: 4B76) for docking validation and structure-based design.

Molecular Formula C13H11F2NO
Molecular Weight 235.23 g/mol
Cat. No. B12430774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCV-IN-3
Molecular FormulaC13H11F2NO
Molecular Weight235.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=CC(=C2F)CN)F
InChIInChI=1S/C13H11F2NO/c14-11-7-6-9(8-16)12(15)13(11)17-10-4-2-1-3-5-10/h1-7H,8,16H2
InChIKeyOPHNCLQYKIKHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HCV-IN-3: Allosteric NS3/4A Probe Overview


HCV-IN-3 (CAS 1401839-25-5) is a hepatitis C virus (HCV) NS3/4A protein inhibitor that binds to a novel allosteric site located at the interface between the protease and helicase domains [1]. Unlike conventional active-site NS3/4A inhibitors, HCV-IN-3 stabilizes an inactive conformation of the full-length enzyme, representing a distinct pharmacological class of direct-acting antiviral agents [1]. The compound serves as a critical research tool for dissecting allosteric regulation of the NS3 protein and for studying interdomain communication within this bifunctional enzyme [1].

HCV-IN-3: Why Standard Inhibitors Cannot Substitute


Standard NS3/4A protease inhibitors such as grazoprevir, paritaprevir, simeprevir, and glecaprevir are competitive active-site binders that directly block the catalytic triad [1]. In contrast, HCV-IN-3 binds to a distinct allosteric pocket at the protease-helicase interface and inhibits enzymatic function by stabilizing an inactive conformation [1]. This mechanistic divergence has profound implications: HCV-IN-3 does not inhibit the isolated protease domain, lacks cellular antiviral activity in replicon assays, and targets interdomain communication—properties absent from active-site inhibitors [1]. Substituting HCV-IN-3 with a clinical NS3/4A inhibitor would yield fundamentally different experimental outcomes, particularly in studies of allosteric regulation, domain coupling, or resistance mechanisms.

HCV-IN-3 Evidence-Based Comparison


Allosteric vs. Active-Site Inhibition Mechanism

HCV-IN-3 binds to a novel allosteric site located at the interface between the protease and helicase domains of HCV NS3/4A, stabilizing an inactive conformation and inhibiting enzymatic function via a non-competitive mechanism [1]. In contrast, clinical NS3/4A inhibitors such as grazoprevir, paritaprevir, simeprevir, and glecaprevir are active-site competitive inhibitors that directly block the catalytic triad [2][3]. This mechanistic divergence is confirmed by the observation that HCV-IN-3 inhibits the full-length NS3/4A protein but does not inhibit the isolated protease domain [1].

Allosteric regulation NS3 protease-helicase interface Conformational stabilization

Biochemical Potency vs. Clinical NS3/4A Inhibitors

HCV-IN-3 exhibits an IC50 of 20 ± 4 μM against full-length HCV NS3/4A protease (genotype 1b) in a biochemical assay [1]. This potency is 2,000-fold to over 2,000,000-fold lower than that of clinical NS3/4A active-site inhibitors evaluated under comparable biochemical conditions: grazoprevir IC50 = 7 pM (genotype 1a), 4 pM (genotype 1b) ; simeprevir IC50 = 1 nM (genotype 1a), 0.9 nM (genotype 1b) [2]; glecaprevir IC50 = 3.5-11.3 nM across genotypes 1-6 [3].

Biochemical potency IC50 comparison Enzyme inhibition

Cellular Antiviral Activity vs. Clinical Inhibitors

HCV-IN-3 shows no detectable antiviral activity in the HCV genotype 1b subgenomic replicon assay, with an EC50 value reported as 'Inactive' [1]. In stark contrast, clinical NS3/4A inhibitors exhibit potent cellular antiviral activity: paritaprevir demonstrates EC50 values of 1 nM (genotype 1a) and 0.21 nM (genotype 1b) ; glecaprevir shows EC50 values ranging from 0.21 to 4.6 nM across genotypes 1-6 [2]; simeprevir has an EC50 of 8 nM in Huh7-Luc cells [3].

Cellular antiviral activity Replicon assay EC50

Binding Affinity vs. Optimized Leads

HCV-IN-3 (compound 3 in the original publication) exhibits a binding affinity (Kd) of 29 μM to full-length HCV NS3/4A protein as measured by isothermal titration calorimetry (ITC) [1]. In comparison, optimized allosteric leads from the same chemical series show substantially improved affinity: compound 5 has a Kd of 0.062 μM, and compound 6 has a Kd of 0.022 μM [1]. HCV-IN-3 thus represents an intermediate stage in the structure-guided optimization of allosteric NS3/4A inhibitors, with 470-fold to 1,300-fold lower affinity than the most potent leads in the series [1].

Binding affinity Isothermal titration calorimetry Fragment-based drug design

Ligand Efficiency Benchmark

HCV-IN-3 demonstrates a ligand efficiency (LE) of 0.38, calculated from its full-length NS3/4A IC50 value of 20 μM [1]. This LE value is comparable to that of more potent optimized leads in the same series: compound 4 (IC50 = 1.3 μM) has LE = 0.42, compound 5 (IC50 = 0.10 μM) has LE = 0.38, and compound 6 (IC50 < 0.01 μM) has LE ≈ 0.39 [1]. Notably, the initial fragment hit (compound 2) exhibited an LE of 0.30, indicating that HCV-IN-3 represents a significant improvement in binding efficiency per heavy atom [1].

Ligand efficiency Fragment-based drug design Lead optimization

HCV-IN-3 Optimal Use Cases


Allosteric Mechanism Elucidation

HCV-IN-3 is ideally suited for biochemical and biophysical studies aimed at understanding how ligand binding at the protease-helicase interface modulates enzymatic function. Because HCV-IN-3 inhibits full-length NS3/4A but not the isolated protease domain (PD IC50: 54% inhibition at 1000 μM) [1], it provides a clean experimental system for probing interdomain communication and conformational dynamics. Active-site inhibitors cannot substitute for this purpose, as they inhibit both full-length and isolated protease domains [1].

FBDD Reference Standard

HCV-IN-3 (compound 3) represents an intermediate stage in the structure-guided optimization of allosteric NS3 inhibitors, with a ligand efficiency of 0.38 and a Kd of 29 μM [1]. These metrics position it as a benchmark reference compound for FBDD campaigns targeting the NS3 allosteric site. Researchers can use HCV-IN-3 to validate assay systems, calibrate binding measurements, and establish baseline SAR for new chemical series [1].

Negative Control in Antiviral Screening

Due to its lack of antiviral activity in HCV replicon assays (EC50 = Inactive) [1], HCV-IN-3 serves as an excellent negative control in cellular antiviral screening campaigns. When run in parallel with active-site inhibitors such as paritaprevir (EC50 = 0.21-1 nM) [1] or glecaprevir (EC50 = 0.21-4.6 nM) [1], HCV-IN-3 helps confirm that observed antiviral effects are due to on-target protease inhibition rather than off-target cytotoxicity or assay artifacts.

Structural Biology and X-ray Crystallography

The crystal structure of HCV-IN-3 bound to the NS3/4A allosteric site has been determined at 2.14 Å resolution (PDB: 4B76) [1]. This structural information enables researchers to use HCV-IN-3 as a tool for co-crystallization studies, molecular docking validation, and structure-based design of novel allosteric inhibitors targeting the protease-helicase interface [1].

Technical Documentation Hub

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